molecular formula C13H10N2 B8790096 8-Phenylimidazo[1,2-a]pyridine

8-Phenylimidazo[1,2-a]pyridine

Cat. No. B8790096
M. Wt: 194.23 g/mol
InChI Key: QXUAAPWZHYNMAM-UHFFFAOYSA-N
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Patent
US04596872

Procedure details

Combine 2 g (10.3 mmol) of the product from Example 4 with 1.8 g (10.3 mmol) of N-bromosuccinimide in 50 ml of methylene chloride, and stir for 10 minutes at room temperature. Wash the reaction mixture with 50 ml of 10% potassium carbonate. Dry the methylene chloride layer over sodium sulfate, treat with charcoal, filter, and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]3[N:9]([CH:13]=[CH:14][N:15]=3)[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[Br:16][C:13]1[N:9]2[CH:10]=[CH:11][CH:12]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]2=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=2N(C=CC1)C=CN2
Name
Quantity
1.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the reaction mixture with 50 ml of 10% potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the methylene chloride layer over sodium sulfate
ADDITION
Type
ADDITION
Details
treat with charcoal
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.